Cas no 80434-32-8 (1beta-Hydroxydeoxycholic Acid)

1beta-Hydroxydeoxycholic Acid structure
1beta-Hydroxydeoxycholic Acid structure
اسم المنتج:1beta-Hydroxydeoxycholic Acid
كاس عدد:80434-32-8
وسط:C24H40O5
ميغاواط:408.57140827179
CID:985622
PubChem ID:5283850

1beta-Hydroxydeoxycholic Acid الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • (4R)-4-[(3S,5R,8S,9S,10S,12S,13R,14S)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
    • 1β-Hydroxydeoxycholic Acid
    • (1β,3α,5β,12α)-1,3,12-Trihydroxycholan-24-oic acid
    • (1β,3α,5β,12α)-1,3,12-Trihydroxycholan-24-oic acid (ACI)
    • 1β,3α,12α-Trihydroxy-5β-cholan-24-oic acid
    • 1β,3α,12α-Trihydroxy-5β-cholanoic acid
    • 1beta-hydroxydeoxycholic acid
    • 80434-32-8
    • 1 beta, 3alpha, 12alpha-Trihydroxy-5beta-cholanoic acid
    • 1I(2)-Hydroxydeoxycholic acid
    • 1beta,3alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid
    • CS-0062373
    • 1b,3a,12a-trihydroxy-5b-cholan-24-oic acid
    • DTXSID101311413
    • 1beta,3alpha,2alpha-Trihydroxy-5beta-cholanoic acid
    • LMST04010063
    • HTY43X1B1P
    • 1
    • (1beta,3alpha,5beta,12alpha)-1,3,12-trihydroxycholan-24-oic acid
    • Q27280096
    • CHEBI:136724
    • UNII-HTY43X1B1P
    • 1.BETA.,3.ALPHA.,12.ALPHA.-TRIHYDROXY-5.BETA.-CHOLANOIC ACID
    • (4R)-4-[(1R,3S,5R,8S,9S,10S,12S,13R,14S,17R)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
    • CHOLAN-24-OIC ACID, 1,3,12-TRIHYDROXY-, (1.BETA.,3.ALPHA.,5.BETA.,12.ALPHA.)-
    • SCHEMBL3447484
    • A-Hydroxydeoxycholic Acid
    • 1beta-OH-deoxycholic acid
    • 1.BETA.-HYDROXYDEOXYCHOLIC ACID
    • 1.BETA.,3.ALPHA.,12.ALPHA.-TRIHYDROXY-5.BETA.-CHOLAN-24-OIC ACID
    • HY-113482
    • 1 .BETA., 3.ALPHA., 12.ALPHA.-TRIHYDROXY-5.BETA.-CHOLANOIC ACID
    • Cholan-24-oic acid, 1,3,12-trihydroxy-, (1beta,3alpha,5beta,12alpha)-
    • 1beta-Hydroxydeoxycholic Acid
    • نواة داخلي: 1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16+,17-,18+,19+,20-,21+,23+,24-/m1/s1
    • مفتاح Inchi: DAKYVYUAVGJDRK-FPUZENINSA-N
    • ابتسامات: C[C@]12[C@H](O)C[C@@H](O)C[C@H]1CC[C@H]1[C@@H]3CC[C@H]([C@H](C)CCC(=O)O)[C@]3([C@H](C[C@H]21)O)C

حساب السمة

  • نوعية دقيقة: 408.28757437g/mol
  • النظائر كتلة واحدة: 408.28757437g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 4
  • عدد مستقبلات الهيدروجين بوند: 5
  • عدد الذرات الثقيلة: 29
  • تدوير ملزمة العد: 4
  • تعقيدات: 637
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 11
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 3.9
  • طوبولوجي سطح القطب: 98Ų

الخصائص التجريبية

  • كثيف: 1.2±0.1 g/cm3
  • نقطة الغليان: 583.9±50.0 °C at 760 mmHg
  • نقطة الوميض: 321.0±26.6 °C
  • ضغط البخار: 0.0±3.7 mmHg at 25°C

1beta-Hydroxydeoxycholic Acid أمن المعلومات

1beta-Hydroxydeoxycholic Acid الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
TRC
H934880-25mg
1beta-Hydroxydeoxycholic Acid
80434-32-8
25mg
$2096.00 2023-05-18
TRC
H934880-2.5mg
1beta-Hydroxydeoxycholic Acid
80434-32-8
2.5mg
$270.00 2023-05-18
TRC
H934880-200mg
1beta-Hydroxydeoxycholic Acid
80434-32-8
200mg
$ 15000.00 2023-09-07
Key Organics Ltd
ES-2472-5mg
1beta-Hydroxydeoxycholic Acid-D4 (major)
80434-32-8 >95%
5mg
£2438.00 2025-02-09
Key Organics Ltd
ES-2472-10mg
1beta-Hydroxydeoxycholic Acid-D4 (major)
80434-32-8 >95%
10mg
£3750.00 2025-02-09

1beta-Hydroxydeoxycholic Acid طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Diphenyl diselenide ,  Sodium borohydride
2.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
المراجع
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Acetic acid, chromium(2+) salt (2:1) Solvents: Ethanol
1.2 Reagents: Carbonic acid, calcium salt Solvents: Dimethylformamide
2.1 Reagents: Hydrogen peroxide
3.1 Reagents: Acetic acid, chromium(2+) salt (2:1) Solvents: Ethanol
4.1 Reagents: Sodium borohydride
4.2 Reagents: Potassium hydroxide Solvents: Methanol
المراجع
Synthesis of the 1β-hydroxylated bile acids and identification of 1β,3α,7α-trihydroxy- and 1β,3α,7α,12α-tetrahydroxy-5β-cholan-24-oic acids in human meconium
Tohma, Masahiko; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 3071-3

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Zinc Solvents: Acetic acid ;  0.5 h, rt
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C; 12 h, 25 °C
3.1 Reagents: Diphenyl diselenide ,  Sodium borohydride
4.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
5.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
المراجع
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide ;  4 h, rt → 80 °C
2.1 Reagents: Zinc Solvents: Acetic acid ;  0.5 h, rt
3.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C; 12 h, 25 °C
4.1 Reagents: Diphenyl diselenide ,  Sodium borohydride
5.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
6.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
6.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
المراجع
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Sodium borohydride
1.2 Reagents: Potassium hydroxide Solvents: Methanol
المراجع
Synthesis of the 1β-hydroxylated bile acids and identification of 1β,3α,7α-trihydroxy- and 1β,3α,7α,12α-tetrahydroxy-5β-cholan-24-oic acids in human meconium
Tohma, Masahiko; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 3071-3

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C; 12 h, 25 °C
2.1 Reagents: Diphenyl diselenide ,  Sodium borohydride
3.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
المراجع
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Acetic acid, chromium(2+) salt (2:1) Solvents: Ethanol
2.1 Reagents: Sodium borohydride
2.2 Reagents: Potassium hydroxide Solvents: Methanol
المراجع
Synthesis of the 1β-hydroxylated bile acids and identification of 1β,3α,7α-trihydroxy- and 1β,3α,7α,12α-tetrahydroxy-5β-cholan-24-oic acids in human meconium
Tohma, Masahiko; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 3071-3

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Peracetic acid ,  Mercuric acetate Solvents: Acetic acid ;  3 h, rt
2.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
المراجع
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  1 h, 20 °C
2.1 Reagents: Bromine Solvents: Acetic acid ,  Chloroform ;  1 h, 20 °C
3.1 Reagents: Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide ;  4 h, rt → 80 °C
4.1 Reagents: Zinc Solvents: Acetic acid ;  0.5 h, rt
5.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C; 12 h, 25 °C
6.1 Reagents: Diphenyl diselenide ,  Sodium borohydride
7.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
8.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
8.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
المراجع
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
المراجع
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Hydrogen peroxide
2.1 Reagents: Acetic acid, chromium(2+) salt (2:1) Solvents: Ethanol
3.1 Reagents: Sodium borohydride
3.2 Reagents: Potassium hydroxide Solvents: Methanol
المراجع
Synthesis of the 1β-hydroxylated bile acids and identification of 1β,3α,7α-trihydroxy- and 1β,3α,7α,12α-tetrahydroxy-5β-cholan-24-oic acids in human meconium
Tohma, Masahiko; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 3071-3

طريقة الإنتاج 12

رد فعل الشرط
المراجع
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ;  6 h, 0 °C
1.2 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  0.5 h, -30 °C
1.3 Solvents: Tetrahydrofuran ;  2 h, -30 °C
2.1 Reagents: Peracetic acid ,  Mercuric acetate Solvents: Acetic acid ;  3 h, rt
3.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
المراجع
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Bromine Solvents: Acetic acid ,  Chloroform ;  1 h, 20 °C
2.1 Reagents: Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide ;  4 h, rt → 80 °C
3.1 Reagents: Zinc Solvents: Acetic acid ;  0.5 h, rt
4.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C; 12 h, 25 °C
5.1 Reagents: Diphenyl diselenide ,  Sodium borohydride
6.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
7.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
7.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
المراجع
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
المراجع
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

1beta-Hydroxydeoxycholic Acid Raw materials

1beta-Hydroxydeoxycholic Acid Preparation Products

1beta-Hydroxydeoxycholic Acid الوثائق ذات الصلة

مقالات موصى بها

الموردين الموصى بهم
Hubei Henglvyuan Technology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Synrise Material Co. Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Synrise Material Co. Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.